1-(4-(2-Hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)ethanone hydrochloride

Description

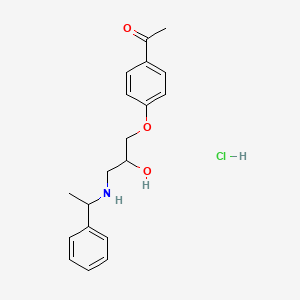

The compound 1-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)ethanone hydrochloride is a hydroxyacetophenone derivative featuring a phenylethylamino-substituted propoxy chain. Its molecular structure includes a central ethanone group attached to a para-substituted phenyl ring, modified by a 2-hydroxy-3-((1-phenylethyl)amino)propoxy side chain. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Properties

IUPAC Name |

1-[4-[2-hydroxy-3-(1-phenylethylamino)propoxy]phenyl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3.ClH/c1-14(16-6-4-3-5-7-16)20-12-18(22)13-23-19-10-8-17(9-11-19)15(2)21;/h3-11,14,18,20,22H,12-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXUIWZGEZNVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)C(=O)C)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)ethanone hydrochloride typically involves multiple steps. One common method includes the reaction of a phenyl ring with an appropriate hydroxy and amino group precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Structure and Composition

The compound features a hydroxy group, an amino group, and a propoxy group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 349.86 g/mol. The specific structural composition allows for diverse chemical interactions.

Synthesis Pathways

The synthesis of 1-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)ethanone hydrochloride typically involves multi-step reactions:

- Formation of Intermediate Compounds : Initial reactions often include the use of 4-hydroxyacetophenone and epichlorohydrin to create an epoxide intermediate.

- Reaction with Amines : The epoxide is subsequently reacted with 1-phenylethylamine under basic conditions to yield the final product.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for developing novel compounds.

Biology

The compound has been studied for its potential biological activities. Its functional groups allow it to interact with various biomolecules, leading to significant research into its effects on enzyme activity and cellular processes. For example:

- Enzyme Inhibition : Research indicates that compounds similar to 1-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)ethanone can inhibit key enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmission .

Medicine

The therapeutic potential of this compound is being explored in drug development. Its unique structure may contribute to the design of new medications targeting specific diseases. Studies have shown its effectiveness in modulating biological pathways associated with various health conditions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Centpropazine

- Structure : 1-[4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one ().

- Key Differences: Replaces the phenylethylamino group with a 4-phenylpiperazinyl moiety. Features a propan-1-one core instead of ethanone.

- Pharmacology: Acts as an antidepressant, suggesting that the piperazine group may enhance serotonin or norepinephrine receptor modulation compared to the phenylethylamino group in the target compound .

1-{4-[2-Hydroxy-3-(Isopropylamino)Propoxy]-3-(Propoxymethyl)Phenyl}Ethanone

- Structure: C18H29NO4; molecular weight 323.43 ().

- Key Differences: Substitutes phenylethylamino with isopropylamino. Adds a propoxymethyl group at the 3-position of the phenyl ring.

Befunolol Hydrochloride

- Structure: 1-[7-[2-Hydroxy-3-(isopropylamino)propoxy]-2-benzofuranyl]ethanone hydrochloride ().

- Key Differences: Replaces the phenyl ring with a benzofuran core. Uses isopropylamino instead of phenylethylamino.

- Pharmacology : A beta-blocker targeting adrenergic receptors. The benzofuran moiety may enhance binding to cardiac β1-receptors, whereas the target compound’s phenyl group could favor different receptor interactions .

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP (Predicted) | H-Bond Donors/Acceptors |

|---|---|---|---|---|---|

| Target Compound | C19H24ClNO3* | ~365.86 | Phenylethylamino, hydroxypropoxy | ~2.5 | 3 donors, 5 acceptors |

| Centpropazine | C22H27N2O3 | 367.47 | Phenylpiperazinyl, hydroxypropoxy | ~3.0 | 3 donors, 5 acceptors |

| 1-{4-[2-Hydroxy-3-(Isopropylamino)...} | C18H29NO4 | 323.43 | Isopropylamino, propoxymethyl | ~2.8 | 3 donors, 5 acceptors |

| Befunolol Hydrochloride | C16H22ClNO4 | 327.81 | Isopropylamino, benzofuran core | ~1.9 | 3 donors, 6 acceptors |

*Estimated based on structural similarity.

Pharmacological and Functional Insights

- Target Compound: The phenylethylamino group may confer selectivity for adrenergic or dopaminergic receptors, similar to compounds like L748337 (), which target G-protein coupled receptors.

- Befunolol: As a beta-blocker, its isopropylamino and benzofuran groups are critical for β1-adrenergic antagonism. The target compound’s phenylethyl group might reduce beta-blocking activity but enhance CNS penetration .

- Centpropazine: The phenylpiperazine moiety is associated with antidepressant activity via serotonin receptor modulation, highlighting how amino group variations dictate therapeutic applications .

Biological Activity

1-(4-(2-Hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)ethanone hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its effects on various biological systems, particularly in the context of enzyme inhibition, antimicrobial properties, and anticancer activity.

Chemical Structure and Properties

The compound belongs to the class of aromatic ketones, characterized by the presence of a hydroxyl group and an ethylamine moiety. Its chemical formula is C16H22ClN2O3, and it has been identified as having significant interactions with various biological targets.

1. Enzyme Inhibition

A notable area of research has focused on the compound's ability to inhibit key enzymes involved in neurotransmission and metabolic processes.

- Acetylcholinesterase (AChE) Inhibition :

The compound has been evaluated for its inhibitory activity against AChE, an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. In a study, compounds similar to this compound exhibited Ki values ranging from 22.13 ± 1.96 nM to 62.11 ± 6.00 nM, indicating potent inhibition compared to standard drugs such as tacrine .

| Compound | Ki Value (nM) | IC50 Value (nM) |

|---|---|---|

| Compound 2 | 22.13 ± 1.96 | 28.76 |

| Compound 4 | 23.71 ± 2.95 | 57.27 |

| Tacrine | 37.45 ± 3.12 | 40.76 |

2. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against a range of microorganisms. In one study, derivatives of similar structures demonstrated remarkable activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the phenolic structure can enhance antimicrobial efficacy .

3. Anticancer Activity

The anticancer potential of related compounds has also been explored extensively. For instance, derivatives synthesized from similar frameworks were evaluated against HeLa and C6 cell lines, showing significant antiproliferative effects . The mechanism of action appears to involve apoptosis induction in cancer cells, making these compounds promising candidates for further development in cancer therapeutics.

Case Studies

Several case studies have highlighted the biological activities of compounds related to or derived from this compound.

- Study on AChE Inhibition : A series of phenolic compounds were synthesized and tested for AChE inhibition, demonstrating that structural modifications could lead to enhanced inhibitory effects.

- Antimicrobial Evaluation : Compounds were screened against various pathogens, with results indicating a broad spectrum of activity that could be attributed to their phenolic nature.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-(2-Hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)ethanone hydrochloride, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves a Mannich reaction or Williamson ether synthesis as critical steps. For example:

- Step 1 : Prepare the ethanone backbone via Friedel-Crafts acylation (e.g., using acyl chlorides and Lewis acid catalysts like AlCl₃) to introduce the ketone group .

- Step 2 : Introduce the hydroxypropoxy chain via nucleophilic substitution between a halogenated intermediate and a phenolic derivative under basic conditions (e.g., KOH in acetone) .

- Step 3 : Perform a Mannich reaction using phenethylamine hydrochloride and formaldehyde to incorporate the aminoalkyl side chain .

Key intermediates : 4-hydroxyacetophenone derivatives and halogenated propoxy precursors are critical.

Q. How can researchers characterize the purity of this compound, and what impurities are commonly observed?

Methodological Answer:

- Analytical Techniques :

- Common Impurities :

Advanced Research Questions

Q. How can researchers optimize the yield of the Mannich reaction step while minimizing side reactions?

Methodological Answer:

- Reaction Conditions :

- Catalysis :

- Workup :

Q. What experimental designs are suitable for studying the compound’s biological activity, and how can contradictory data be resolved?

Methodological Answer:

- In Vitro Assays :

- Addressing Contradictions :

Q. What methodologies are recommended for studying the environmental fate of this compound, particularly its biodegradation pathways?

Methodological Answer:

- Long-Term Experimental Framework :

- Microcosm Studies :

Tables for Critical Data

Q. Table 1. Key Synthetic Intermediates and Their Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.